2-Hydroxyethyl acrylate
Overview
Description
2-Hydroxyethyl acrylate is a versatile monomer widely used in the field of material synthesis. It is an acrylic acid ester that readily undergoes addition reactions with a variety of organic and inorganic compounds. This compound is known for its ability to form homopolymers and copolymers, making it a valuable component in the production of various types of polymers, such as hydrogels, coatings, adhesives, and thermosets .
Mechanism of Action
Target of Action
2-Hydroxyethyl acrylate is primarily used as a monomer in the synthesis of various types of polymers . It is known for its ability to copolymerize with a variety of monomers, resulting in a wide range of polymer properties and applications . The primary targets of this compound are therefore the monomers with which it copolymerizes.
Mode of Action
This compound interacts with its targets (other monomers) through a process called copolymerization . This process involves the formation of a polymer chain that includes multiple types of monomers. The dual functionality of this compound, containing a polymerizable acrylic group and a terminal hydroxy group, allows it to readily undergo addition reactions with a wide variety of organic and inorganic compounds .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the polymerization process. This process involves the reaction of ethylene oxide with acrylic acid in the presence of a metal catalyst . The resultant polymers have a wide range of applications, including the production of hydrogels, coatings, adhesives, and thermosets .
Result of Action
The result of the action of this compound is the formation of polymers with a wide range of properties and applications. For example, polymers produced from the this compound monomer are used in surgery/veterinary medicine to seal wounds or construct scaffolds for tissue growth . The polymers themselves are essentially inert (unreactive), and this compound is used to form resins and polymers, which have uses in a wide variety of applications .
Biochemical Analysis
Biochemical Properties
2-Hydroxyethyl Acrylate plays a significant role in biochemical reactions, particularly in the creation of pH-responsive hydrogels for transdermal drug delivery systems . Its inclusion results in a porous 3D network structure that swells more at higher pH levels, providing controlled release of therapeutic agents .
Cellular Effects
The physicochemical properties of the hydrogel, influenced significantly by this compound, are meticulously analyzed . The stable gel network was further supported by rheological and texture analyses, which showed that the mechanical properties of the hydrogel were affected by the grafting and crosslinking density of this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form a hydrogel with a porous 3D network structure . This structure is crucial for the controlled release of therapeutic agents in transdermal delivery systems .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in the context of its use in hydrogels . The hydrogel’s stability and water retention capacity, influenced significantly by this compound, were measured using thermogravimetric analysis .
Transport and Distribution
It is known that this compound can polymerize easily, and this property may influence its distribution within a biological system .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl acrylate can be synthesized through the esterification of acrylic acid with ethylene oxide. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous process that involves the addition of ethylene oxide to acrylic acid in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers and copolymers with other monomers such as acrylic acid, methacrylates, acrylonitrile, and styrene.
Addition Reactions: It readily undergoes addition reactions with a wide variety of organic and inorganic compounds.
Common Reagents and Conditions:
Polymerization: Initiators such as potassium persulfate or azobisisobutyronitrile are commonly used in the polymerization process.
Addition Reactions: The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Homopolymers and Copolymers: These polymers are used in the production of hydrogels, coatings, adhesives, and thermosets.
Scientific Research Applications
2-Hydroxyethyl acrylate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Methacrylates: These compounds are similar to 2-Hydroxyethyl acrylate but have a methyl group attached to the acrylic acid ester.
Acrylonitrile: This compound is used in the production of polymers and copolymers with properties similar to those of this compound.
Uniqueness: this compound is unique due to its ability to form pH-responsive hydrogels and its versatility in undergoing addition reactions with a wide variety of compounds . This makes it a valuable component in the production of advanced polymeric materials for various applications.
Properties
IUPAC Name |
2-hydroxyethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIGHNLMNHATMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Record name | HYDROXYETHYLACRYLATE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
26403-58-7, 26022-14-0, 9051-31-4 | |
Record name | Polyethylene glycol monoacrylate | |
Source | CAS Common Chemistry | |
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Record name | Hydroxyethyl acrylate polymer | |
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Record name | Polyethylene glycol monoacrylate homopolymer | |
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DSSTOX Substance ID |
DTXSID2022123 | |
Record name | 2-Hydroxyethyl acrylate | |
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Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydroxyethylacrylate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Corrosive to tissue. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; NKRA, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Boiling Point |
greater than 346 °F at 760 mmHg (USCG, 1999), 191 °C, BP: 40 °C at 0.001 kPa (0.0075 mm Hg), Boiling point: 40 °C at 0.001 kPa, 210 °C | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Flash Point |
214 °F (NFPA, 2010), 214 °F (101 °C) (closed cup), 101 °C c.c. | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Solubility |
In water, miscible /1X10+6 mg/L/ at 25 °C, Solubility in water: miscible | |
Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Density |
1.1 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 23 °C, Liquid heat capacity = 0.491 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.048 BTU-in/hr-sq ft-F at 70 °F; Liquid viscosity: 5.438 cP at 70 °C; Saturated vapor pressure = 0.090 lb/sq in at 177 °F; Saturated vapor density = 0.00153 lb/cu ft at 177 °F, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Vapor Density |
Vapors heavier than air, Relative vapor density (air = 1): 4.0 | |
Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Vapor Pressure |
0.0523 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7.0 | |
Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Impurities |
96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor., Other esters < 2% w/w; dietylene glycol monoacrylate < or = 2.1% w/w; acrylic acid < or = 1% w/w; ethylene glycol approx 0.25% w/w; ethylene oxide approx 0.001% w/w | |
Record name | 2-Hydroxyethyl acrylate | |
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Color/Form |
Liquid, Clear colorless liquid | |
CAS No. |
818-61-1 | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Melting Point |
-76 °F (USCG, 1999), -60.2 °C | |
Record name | HYDROXYETHYLACRYLATE | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.